![molecular formula C9H9NO5 B1332236 Methyl 2-(4-hydroxy-3-nitrophenyl)acetate CAS No. 61873-93-6](/img/structure/B1332236.png)
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Overview
Description
“Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” belongs to the class of organic compounds known as nitrophenols . These compounds contain a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . It is a metabolite of Nitrotyrosine and is excreted in the urine .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-3-nitrophenyl)acetate” is a solid compound . It has a molecular weight of 211.17 . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Immunology Research Hapten Carrier
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be used as a hapten carrier in immunology research. Haptens are small molecules that, when combined with a carrier protein, can elicit an immune response. This compound, due to its structural properties, can be easily conjugated with haptens to stimulate B cell activation and specific antibody production .
Ice-Nucleation Activity Enhancement
This compound has been shown to enhance the ice-nucleation activity of the bacterium Xanthomonas campestris. This application is particularly relevant in the field of cryobiology, where controlling ice formation is crucial .
Synthesis of Derivatives
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be used in the synthesis of various derivatives due to its reactive aldehyde functional groups. These derivatives can have multiple applications in different fields of chemistry and biochemistry .
Molecular Modeling and Simulation
The structural data of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be utilized in molecular modeling and simulation programs. These simulations can help understand the compound’s interactions at the molecular level, which is useful in drug design and materials science .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRIUSIYZYZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363025 | |
Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
CAS RN |
61873-93-6 | |
Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.